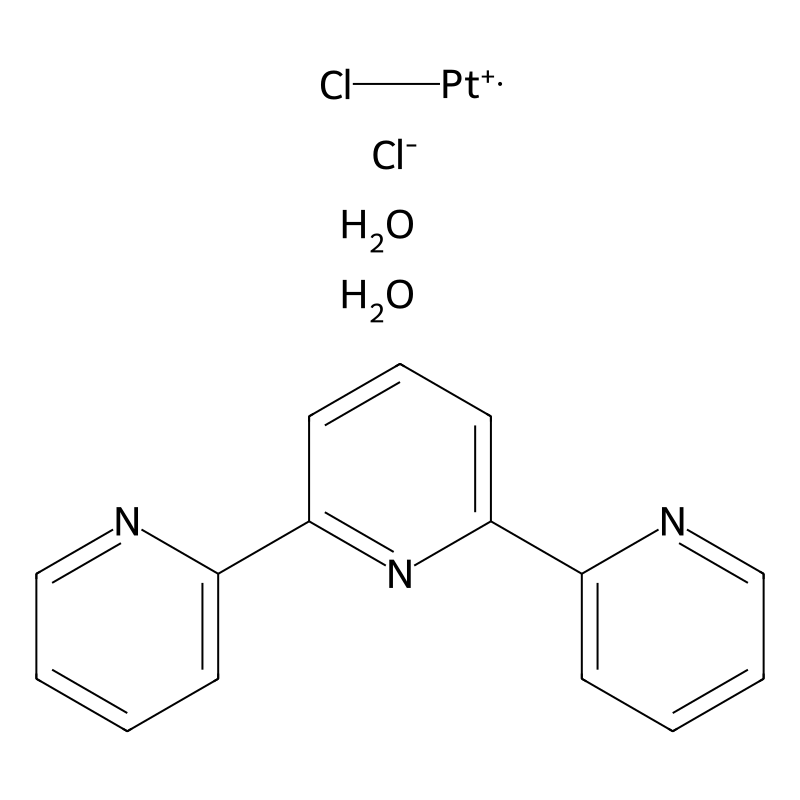dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, also known as dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate, is a coordination complex containing platinum(II) as the central metal ion. It is synthesized by reacting potassium chloroplatinate(II) with terpyridine in aqueous hydrochloric acid []. The resulting product is characterized using various techniques like elemental analysis, infrared spectroscopy, and X-ray crystallography to confirm its composition and structure [].
Potential Applications:
Research suggests that Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate may have potential applications in various scientific fields, including:
- Catalysis: Due to its specific structure and the presence of the platinum(II) center, this compound is being explored as a potential catalyst for various chemical reactions. Studies have shown its activity in hydrogen evolution reactions, which are crucial for clean energy production [].
- Luminescence: The complex exhibits luminescent properties, meaning it can emit light upon absorbing energy. This characteristic makes it a potential candidate for the development of new light-emitting materials and sensors [].
- Biomedical Applications: The ability of platinum(II) complexes to interact with biomolecules has led to research exploring their potential in cancer treatment. However, specific applications of Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate in this area are still under investigation [].
Dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate, also known as Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, is a coordination compound that features platinum as the central metal atom coordinated to a bidentate ligand, 2,6-dipyridin-2-ylpyridine. The compound is characterized by its complex structure, which includes two chloride ions and a dihydrate form. Its molecular formula is , with a molecular weight of approximately 535.29 g/mol .
- Substitution Reactions: The chloride ligands can be replaced by other ligands such as amines or phosphines under specific conditions.
- Oxidation and Reduction: The oxidation state of the platinum center can change, affecting its reactivity.
- Intercalation: This compound can intercalate with double-stranded DNA, influencing its structural properties and mobility .
The compound exhibits significant biological activity primarily through its interaction with DNA. Its mechanism of action involves intercalation between DNA base pairs, which disrupts normal replication and transcription processes. This results in the inhibition of cell division and protein synthesis, ultimately leading to cell death. Such properties make it a candidate for further studies in cancer treatment and other therapeutic applications .
The synthesis of dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate typically involves the reaction of platinum(II) chloride with 2,6-dipyridin-2-ylpyridine in an appropriate solvent. The reaction conditions generally require heating and stirring to ensure complete complexation. This method allows for the formation of the desired coordination complex with high purity .
Studies have shown that dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate interacts with calf thymus DNA (ct-DNA), modifying its UV-Vis absorption characteristics. This interaction can retard the mobility of supercoiled plasmid DNA during gel electrophoresis, indicating its potential effects on DNA structure and function. Furthermore, it competes with other intercalating agents like ethidium bromide for binding sites on DNA .
Several compounds exhibit similar structural or functional characteristics to dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dichloroplatinum(II) chloride | Coordination complex | Simple coordination without bidentate ligands |
| Cisplatin | Platinum-based antitumor drug | Contains amine ligands instead of pyridine |
| Chloro(1,10-phenanthroline)platinum(II) chloride | Coordination complex | Different ligand structure (phenanthroline) |
| Dichloro(ethylenediamine)platinum(II) | Coordination complex | Uses ethylenediamine as a bidentate ligand |
Dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate's unique bidentate ligand structure allows it to exhibit distinct biological activities compared to these similar compounds while maintaining platinum's characteristic properties in coordination chemistry .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








